molecular formula C5H10N2O B1279208 (Cyclopropylmethyl)urea CAS No. 61600-98-4

(Cyclopropylmethyl)urea

Cat. No. B1279208
CAS RN: 61600-98-4
M. Wt: 114.15 g/mol
InChI Key: IRQWLEOSDCDEHQ-UHFFFAOYSA-N
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Description

Cyclopropylmethyl urea derivatives are a class of compounds that have garnered interest due to their diverse chemical properties and potential applications in medicinal chemistry. These compounds are characterized by the presence of a cyclopropyl group attached to a urea moiety, which can influence their physical, chemical, and biological characteristics.

Synthesis Analysis

The synthesis of cyclopropylmethyl urea derivatives can be achieved through various methods. For instance, the [5 + 2] cycloaddition reaction of 2-vinylaziridines with sulfonyl isocyanates offers a route to synthesize seven-membered cyclic ureas under mild conditions, with a notable solvent effect observed during the reaction . Another approach involves the stereoselective construction of the cyclopropane ring via Simmons-Smith cyclopropanation, as demonstrated in the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine . Additionally, the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate provides a single-pot synthesis of ureas from carboxylic acids without racemization .

Molecular Structure Analysis

The molecular structure of cyclopropylmethyl urea derivatives is crucial for their reactivity and interaction with biological targets. For example, ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine adopt a preferred flattened chair-chair conformation, with multiple conformations at the urea unit as evidenced by spectroscopic data and molecular modeling studies . The crystal structure of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, optimized by DFT, reveals insights into the structural features and physicochemical properties of these molecules .

Chemical Reactions Analysis

Cyclopropylmethyl urea derivatives can undergo various chemical reactions, leading to the formation of complex structures. For instance, 1-Aryl-1-nitroso-3-(2-pyridylmethyl)ureas cyclize to form 2-aryl-5-(2-pyridyl)-2,4-dihydro-1,2,4-triazol-3-ones, with the reaction mechanism and molecular geometry being discussed in comparison with related compounds . Moreover, the complexation-induced unfolding of heterocyclic ureas can result in the formation of multiply hydrogen-bonded complexes, which is significant for self-assembly processes10.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropylmethyl urea derivatives are influenced by their molecular structure. The presence of cyclopropyl and urea moieties can affect their solubility, stability, and reactivity. For example, the synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists highlight the importance of optimizing recognition elements to achieve potent biological activity . Additionally, the novel pyridine-incorporated cyclo aramide designed for recognition of urea and its derivatives demonstrates different binding modes, which may have implications for the development of new molecular structures .

Scientific Research Applications

Cyclopropylmethyl Protection in Synthesis

  • Application : The cyclopropylmethyl group is used to protect phenols in the synthesis of natural products like anigopreissin A and resveratrol-piceatannol hybrid. It offers advantages over traditional methyl groups, such as ease of introduction and removal, and stability under various conditions (Kumar et al., 2018).

Use in Selective Herbicides

  • Application : N-cyclopropyl-N′-(2-fluorophenyl) urea shows promising activity as a selective herbicide in grain sorghum. Its effectiveness has been evaluated through assays on isolated pea chloroplasts, demonstrating strong correlation with whole-plant phytotoxicity (Gardner et al., 1985).

MRI Contrast Agents

  • Application : Cyclopropylmethyl-urea derivatives, like [13C]hydroxymethyl cyclopropane, have been used as hyperpolarized 13C-labeled MRI contrast agents. Their varying diffusibility allows for simultaneous measurement of vascular permeability and perfusion in preclinical studies (Morze et al., 2014).

Catalysis in Organic Reactions

  • Application : Ureas, including cyclopropylmethyl-urea derivatives, are used as catalysts in organic reactions. For instance, they facilitate asymmetric cyclopropanation of β,γ-unsaturated α-ketoesters with stabilized sulfur ylides (Cheng et al., 2011).

Asymmetric Photocatalysis

  • Application : Cyclopropylmethyl-urea functions as a redox-active directing group in asymmetric photocatalysis. This has been employed in the highly diastereo- and enantioselective [3 + 2]-cycloaddition of N-cyclopropylurea with α-alkylstyrenes (Uraguchi et al., 2020).

Future Directions

While specific future directions for (Cyclopropylmethyl)urea were not found, the field of industrial biocatalysis, which includes the study of urea compounds, is gaining popularity each day for its eco-friendliness, cost-effectiveness, and long-term sustainability . Emerging technologies are being adopted for the betterment of processes involving biocatalysis .

properties

IUPAC Name

cyclopropylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQWLEOSDCDEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429512
Record name (cyclopropylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)urea

CAS RN

61600-98-4
Record name (cyclopropylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AV Lebedev, AB Lebedeva, VD Sheludyakov… - Russian journal of …, 2006 - Springer
Silylation of a series of aliphatic, carbocyclic, and fatty-aromatic amines gave the corresponding silyl derivatives whose yield depended on the electronic and steric structure of the …
Number of citations: 12 link.springer.com
R Tandon, I Singh, V Luxami, N Tandon… - The Chemical …, 2019 - Wiley Online Library
… But, replacement of phenylurea derivatives with cyclopropylmethyl urea (130 b) and benzyl urea (130 c) led to decrease in activity. The presence of p-substituted phenyl group in region …
Number of citations: 46 onlinelibrary.wiley.com
B Shankar, P Jalapathi, M Nagamani, B Gandu… - Monatshefte für Chemie …, 2017 - Springer
A series of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives were synthesized by the reaction of 3-(2-aminothiazol-5-yl)-6-[(2-…
Number of citations: 17 link.springer.com
B Gandu, KR Kudle - Monatsh Chem, 2017 - researchgate.net
A series of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl) methyl]-2-oxo-2H-chromen-3-yl] thiazol-2-yl] urea derivatives were synthesized by the reaction of 3-(2-aminothiazol-5-yl)-6-[(2-…
Number of citations: 0 www.researchgate.net
DM Arnold - 2011 - d-scholarship.pitt.edu
The study of the synthesis of highly functionalized heterocyclic compounds represents an important subset of synthetic organic transformations leading to target compounds with a wide …
Number of citations: 2 d-scholarship.pitt.edu
VV Baranov, AA Galochkin, YV Nelyubina… - …, 2020 - thieme-connect.com
Two methods for the synthesis of previously unavailable 1-substituted semithioglycolurils were developed. These methods consist of the cyclocondensation of 1-substituted ureas with 4,…
Number of citations: 10 www.thieme-connect.com
S Tremblay - 2019 - library-archives.canada.ca
Les maladies inflammatoires et auto-immunes sont parmi les maladies les plus morbides et mortelles puisqu'elles sont responsables de plus de 60% des décès mondialement. La …
Number of citations: 0 library-archives.canada.ca

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